Angiotensin II is a peptide hormone that plays a critical role in regulating blood pressure and fluid balance within the body. It is part of the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance. [] Angiotensin II is synthesized from angiotensin I through the action of angiotensin-converting enzyme (ACE). [, ] It acts on various organs, including the kidneys, adrenal glands, and blood vessels, to exert its physiological effects. [, , , , , , , , , , , , , , ]
Angiotensin II originates from angiotensinogen, which is produced by hepatocytes in the liver. Upon release into the bloodstream, angiotensinogen undergoes cleavage by the enzyme renin, secreted by the kidneys, to form angiotensin I. Angiotensin I is then converted to angiotensin II by the action of angiotensin-converting enzyme (ACE), predominantly found in the lungs . Angiotensin II is classified under the category of vasoactive peptides due to its ability to induce vasoconstriction and regulate blood pressure.
The synthesis of angiotensin II involves a series of enzymatic reactions:
Recent studies have also indicated that certain tissues, including the prostate gland, can synthesize angiotensin II independently of the systemic renin-angiotensin system .
The molecular structure of angiotensin II can be described as follows:
The presence of disulfide bonds within its structure contributes to its stability and biological activity .
Angiotensin II participates in several significant chemical reactions:
These reactions are central to its role in regulating cardiovascular function.
Angiotensin II exerts its effects primarily through two receptor subtypes:
Upon binding to these receptors, angiotensin II activates several intracellular signaling pathways, including phospholipase C activation leading to inositol trisphosphate production and calcium mobilization, which ultimately results in vasoconstriction and increased blood pressure .
Angiotensin II exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic use .
Angiotensin II has significant clinical applications:
The classical RAAS pathway constitutes the systemic endocrine axis where Ang I circulates and undergoes conversion primarily within the pulmonary vasculature. This pathway culminates in systemic Ang II delivery via bloodstream distribution to target organs, including vascular smooth muscle, adrenal cortex, and renal tubules [2] [6]. Ang II exerts its principal physiological effects through AT1 receptor activation, inducing vasoconstriction, aldosterone secretion, sodium reabsorption, and sympathetic facilitation [2] [5].
In contrast, non-classical pathways encompass tissue-specific RAAS components operating independently of systemic circulation. Various organs, including the heart, blood vessels, kidneys, brain, and adrenal glands, harbor complete RAAS components enabling local Ang II generation [1] [9] [4]. These systems function through autocrine and paracrine signaling, allowing precise regional control of Ang II concentrations and physiological effects [1] [4]. Notably, cardiac tissue demonstrates significant ACE-independent Ang II generation, with human heart chymase contributing approximately 80% of myocardial Ang II formation under certain conditions [1] [10]. Similarly, the renal proximal tubule maintains an independent intracellular RAAS, where angiotensinogen synthesis and internalized Ang II contribute to sodium reabsorption regulation [4].
Table 1: Characteristics of Classical vs. Non-Classical RAAS Pathways
Feature | Classical Pathway | Non-Classical Pathways |
---|---|---|
Primary Site | Circulatory System | Tissue-Specific (Heart, Vessels, Kidney, Brain) |
Ang II Distribution | Endocrine (Bloodstream Delivery) | Autocrine/Paracrine (Local Action) |
Key Enzymes | ACE | Chymase, Elastase-2, Cathepsin G |
Receptor Dominance | AT1 Receptor | Tissue-Specific Receptor Balance |
Physiological Role | Systemic BP Regulation, Aldosterone Release | Tissue Remodeling, Local Vascular Tone, Sodium Handling |
Angiotensin-converting enzyme (ACE), a zinc metallopeptidase predominantly expressed on endothelial surfaces (especially pulmonary vasculature), catalyzes the dipetidyl carboxypeptidase reaction that converts Ang I to Ang II by removing the C-terminal His-Leu dipeptide [2] [9]. This constitutes the primary ACE-dependent pathway recognized for decades as the principal route for Ang II generation. The clinical efficacy of ACE inhibitors in hypertension and heart failure underscores the physiological significance of this enzymatic pathway [3] [10].
However, substantial evidence reveals multiple ACE-independent pathways capable of Ang II generation, explaining the phenomenon of Ang II escape observed during chronic ACE inhibition [3] [10]. These alternative enzymatic routes exhibit tissue-specific distribution and pharmacological profiles:
Chymase: A chymostatin-sensitive serine protease identified in human cardiac tissue, vascular endothelium, and secretory granules of mast cells. Human heart chymase demonstrates remarkable efficiency in Ang II generation, contributing substantially to cardiac Ang II pools unaffected by ACE inhibitors [1] [10]. This enzyme cleaves the Phe⁸-His⁹ bond of Ang I directly yielding Ang II without intermediate peptides [1].
Elastase-2: Characterized in rat cardiovascular tissues, this chymostatin-sensitive enzyme demonstrates Ang II-forming capacity in resistance vessels. Its activity increases in spontaneously hypertensive rats, suggesting potential pathophysiological significance [10].
Cathepsin G: A neutrophil-derived serine protease capable of generating Ang II, particularly during inflammatory conditions [10].
Tissue Plasminogen Activator (tPA): Demonstrates Ang I-converting activity in vascular endothelial cells [10].
Table 2: Enzymes Contributing to Angiotensin II Generation
Enzyme | Class | Inhibitor Sensitivity | Tissue Distribution | Contribution to Ang II |
---|---|---|---|---|
ACE | Metalloprotease | Captopril, Lisinopril | Pulmonary Endothelium, Ubiquitous | ~70-80% Systemic Circulation |
Chymase | Serine Protease | Chymostatin | Heart, Vessels, Mast Cells | ~80% Human Myocardium |
Elastase-2 | Serine Protease | Chymostatin | Rat Resistance Vessels | Significant in Hypertension |
Cathepsin G | Serine Protease | Serpin Family Inhibitors | Neutrophils, Inflamed Tissues | Context-Dependent |
tPA | Serine Protease | PAI-1 | Vascular Endothelium | Minor |
The relative contribution of ACE-dependent versus ACE-independent pathways varies significantly across tissues and pathological conditions. Ischemic or hypoxic tissues demonstrate upregulated ACE-independent Ang II formation, potentially contributing to pathological remodeling [1]. Furthermore, genetic deletion studies in mice reveal preserved tissue Ang II levels despite ACE absence, confirming the physiological relevance of alternative pathways in maintaining Ang II homeostasis [10].
Beyond circulating and locally generated Ang II acting on cell surface receptors, sophisticated paracrine and intracrine signaling mechanisms enable precise spatial and temporal control of Ang II actions within tissues.
The paracrine RAAS operates through local Ang II synthesis and release within tissues, affecting neighboring cells. In the cardiovascular system, vascular endothelial and smooth muscle cells express angiotensinogen, renin/prorenin receptors, ACE, and chymase, enabling Ang II generation within the vascular wall [1] [9]. This locally produced Ang II exerts paracrine effects on vascular tone, smooth muscle proliferation, and endothelial function without significantly contributing to circulating pools [1] [4]. Similarly, the renal paracrine RAAS operates in proximal tubules, where angiotensinogen expression and luminal ACE activity generate Ang II that directly modulates tubular sodium reabsorption via Na⁺/H⁺ exchangers [4] [9]. Neuronal tissues, particularly the substantia nigra and other brain regions, maintain a paracrine angiotensin 1-7/Mas receptor axis that counterbalances Ang II/AT1 receptor effects [7].
The intracrine RAAS represents a more complex dimension where Ang II functions inside the cell after internalization or intracellular synthesis. Ang II binds surface AT1 receptors, inducing receptor endocytosis and subsequent trafficking of the Ang II-AT1 receptor complex into endosomal compartments [4]. Internalized Ang II can then activate intracellular and nuclear receptors, initiating prolonged signaling cascades distinct from plasma membrane-initiated events [4]. In renal proximal tubule cells, intracellular Ang II stimulates sodium reabsorption via activation of apical Na⁺/H⁺ exchangers, even when surface receptors are blocked [4]. Nuclear Ang II binding sites have been identified, suggesting direct genomic effects influencing transcription and cellular hypertrophy [4] [7].
Mitochondrial and nuclear Ang II receptors further illustrate intracrine complexity. In neuronal cells, Ang 1-7 activates mitochondrial MAS receptors, modulating reactive oxygen species production and conferring neuroprotection [7]. Similarly, nuclear AT1 receptors in brainstem neurons regulate transcription in hypertensive models [7]. The functional significance of intracrine Ang II extends to cellular growth, apoptosis resistance, and oxidative stress modulation, potentially contributing to target organ damage in hypertension [4].
Table 3: Tissue-Specific Paracrine and Intracrine Angiotensin II Signaling
Tissue/Cell Type | Paracrine Actions | Intracrine Actions | Functional Outcomes |
---|---|---|---|
Cardiac Myocytes | Local chymase-dependent Ang II generation | Internalized Ang II-AT1 complex trafficking | Myocyte hypertrophy, Fibrosis |
Vascular Smooth Muscle | Autocrine loop via AT1 receptors | Nuclear receptor activation | Proliferation, Migration, Oxidative Stress |
Renal Proximal Tubule | Luminal ACE-dependent Ang II synthesis | Intracellular Ang II stimulation of NHE3 | Enhanced Sodium Reabsorption, Hypertension |
Adrenal Zona Glomerulosa | Local Ang II generation | Intracrine aldosterone regulation | Aldosterone Secretion Modulation |
Neuronal Cells | Angiotensin 1-7/MAS paracrine signaling | Mitochondrial MAS receptor activation | Neuroprotection, Oxidative Stress Reduction |
These localized signaling mechanisms enable exquisite physiological regulation but also contribute to pathological processes when dysregulated. Tissue-specific RAAS overactivation is implicated in cardiac hypertrophy, vascular remodeling, renal fibrosis, and neuroinflammation, highlighting the therapeutic importance of targeting both systemic and local Ang II production pathways [1] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7